- Progress in demonstrating homochiral selection in prebiotic RNA synthesisAdvances in Space Research, 2013, 51(5), 772-779,
Cas no 1548524-02-2 ()
1548524-02-2 structure
1548524-02-2
C19H25N7O15P2
653.387225866318
5602207
Properties
Names and Identifiers
-
-
- OAGJNXFVLHGVAW-BKVMUSBKSA-N
- 1S/C19H25N7O15P2/c20-15-10-16(22-5-21-15)26(6-23-10)18-14(12(29)8(40-18)3-37-42(32,33)34)41-43(35,36)38-4-7-11(28)13(30)17(39-7)25-2-1-9(27)24-19(25)31/h1-2,5-8,11-14,17-18,28-30H,3-4H2,(H,35,36)(H2,20,21,22)(H,24,27,31)(H2,32,33,34)/t7-,8+,11-,12+,13-,14+,17-,18+/m1/s1
- O([C@H]1[C@H]([C@H](COP(O)(O)=O)O[C@@H]1N1C=NC2=C(N=CN=C12)N)O)P(O)(=O)OC[C@@H]1[C@H]([C@@H](O)[C@H](N2C=CC(=O)NC2=O)O1)O
Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1R:2-PySSPy-2, R:Et3N, R:PPh3, S:DMF, S:DMSO, 3 h, rt
1.1R:2-PySSPy-2, R:Et3N, R:PPh3, S:DMF, S:DMSO, 3 h, rt
1.1R:2-PySSPy-2, R:Et3N, R:PPh3, S:DMF, S:DMSO, 3 h, rt
1.1R:2-PySSPy-2, R:Et3N, R:PPh3, S:DMF, S:DMSO, 3 h, rt
2.1S:H2O, 3 d, 25°C, pH 7
1.1R:2-PySSPy-2, R:Et3N, R:PPh3, S:DMF, S:DMSO, 3 h, rt
1.1R:2-PySSPy-2, R:Et3N, R:PPh3, S:DMF, S:DMSO, 3 h, rt
1.1R:2-PySSPy-2, R:Et3N, R:PPh3, S:DMF, S:DMSO, 3 h, rt
2.1S:H2O, 3 d, 25°C, pH 7
Reference
Raw materials
- 9-(5-O-Phosphono-β-L-ribofuranosyl)-9H-purin-6-amine
- [5']uridylic acid
- Imidazole
- Uridine 5'-Monophosphate
- Adenosine monophosphate
Preparation Products
- (1548523-22-3)
- β-L-Uridine, 5'-O-phosphonoadenylyl-(2'→5')-, sodium salt (1:1) (1548523-33-6)
- (1548523-54-1)
- (1548523-82-5)
- (1548523-86-9)
- (1548523-97-2)
- (1548524-02-2)
- β-L-Uridine, 5'-O-phosphono-β-L-adenylyl-(3'→5')- (1548524-07-7)
- Uridine, 5'-O-phosphono-β-L-adenylyl-(3'→5')- (1548524-11-3)
- (1548524-18-0)
- β-L-Adenosine, 5'-O-phosphono-β-L-adenylyl-(3'→5')- (1548524-22-6)
- Adenosine, 5'-O-phosphono-β-L-adenylyl-(3'→5')- (1548524-26-0)
- (1548618-15-0)
- β-L-Uridine, 5'-O-phosphono-β-L-uridylyl-(3'→5')- (1548618-19-4)
- Uridine, 5'-O-phosphono-β-L-uridylyl-(3'→5')- (1548618-21-8)
- β-L-Adenosine, 5'-O-phosphono-β-L-adenylyl-(2'→5')- (916981-64-1)
Related Literature
-
F. Aparicio,M. J. Mayoral,C. Montoro-García Chem. Commun., 2019,55, 7277-7299
-
2. Back cover
-
Zeyu Guan,Qiang Li,Qian Li RSC Adv., 2023,13, 17436-17448
-
Giovanni Granucci,Maurizio Persico J. Mater. Chem. B, 2023,11, 2518-2529
-
Hayato Ouchi,Takahiro Kizaki,Xu Lin,Nagahiro Hoshi,Fabien Silly,Takanori Fukushima Chem. Sci., 2018,9, 3638-3643
-
Amy V. Mueller,Harold F. Hemond Environ. Sci.: Processes Impacts, 2016,18, 590-599
-
Chen Ding,Yong Lin,Xinzhou Wu,Wei Yuan,Xiuqing Meng,Wenming Su,Ke-Qin Zhang RSC Adv., 2020,10, 21845-21851
-
8. Front cover
-
9. Dendrite inhibited and dead lithium activated dual-function additive for lithium metal batteries†Erlei Zhang,Huijie Tian,Meng Li,Shiru Le,Bingjiang Li,Lijun Wu,Qixian Zhang Chem. Commun., 2023,59, 10996-10999
-
10. Front cover
1548524-02-2 () Related Products
- 146076-26-8(a-D-Galactopyranose, 2-O-(6-deoxy-a-L-galactopyranosyl)-)
- 194350-95-3(1-Piperazinecarboxylicacid, 4-ethyl-3-oxo-, 1,1-dimethylethyl ester)
- 134807-28-6(N-Boc-2-(aminomethyl)pyridine)
- 103765-03-3((R)-2-Aminobutyramide Hydrochloride)
- 184357-44-6(tert-butyl N-(3-hydroxy-2,2-dimethylpropyl)carbamate)
- 164926-91-4(2-(4-Methylpiperazin-1-yl)ethanethioamide)
- 155535-23-2(3-Chloropyrido2,3-bpyrazine)
- 156289-80-4(vimentin from bovine lens)
- 185836-75-3((R)-4-(Tert-Butoxy)-2-methyl-4-oxobutanoic acid)
- 175202-07-0(Methyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate)
Recommended suppliers
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier
CN Supplier
Bulk
http://www.minglongchemistry.com
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier
CN Supplier
Bulk
Amadis Chemical Company Limited
Gold Member
Audited Supplier
CN Supplier
Reagent
https://www.amadischem.com/
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier
CN Supplier
Bulk
pengshengyue
Gold Member
Audited Supplier
CN Supplier
Bulk